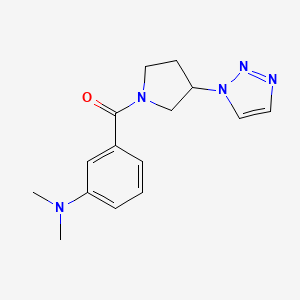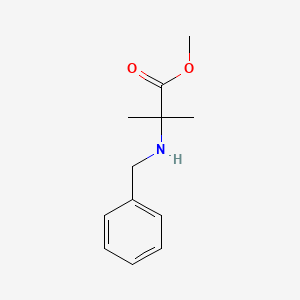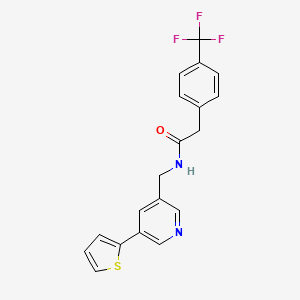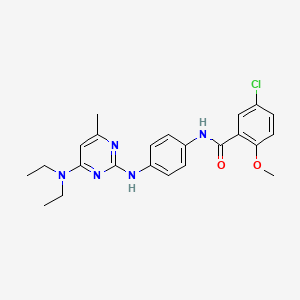
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone, also known as TAPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TAPM is a member of the family of compounds known as pyrrolidinyl triazoles, which have been shown to have a wide range of biological activities. In
科学的研究の応用
Synthesis and Characterization
Chemical compounds similar to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone" have been extensively studied for their synthesis and structural characterization. For instance, Guerriero et al. (2011) explored the synthesis and characterization of Iridium(I) complexes involving derivatives of 1,3,5-triaza-7-phosphaadamantane, showcasing the potential of these complexes in catalytic hydrogenation reactions (Guerriero et al., 2011). Similarly, the structural analysis of related compounds has provided insight into the molecular configurations that could influence their reactivity and interaction with biological targets, as demonstrated by Cao et al. (2010) through X-ray diffraction techniques (Cao et al., 2010).
Catalytic Applications and Organic Synthesis
The structural motifs present in these compounds lend themselves to various catalytic and synthetic applications. The work by Oliveira Udry et al. (2014) on the stereospecific synthesis of pyrrolidines showcases the utility of similar molecular frameworks in generating compounds with specific stereochemistry, critical for pharmaceutical applications (Oliveira Udry et al., 2014). Moreover, the potential for these compounds to act as intermediates in the synthesis of complex molecules is highlighted by their incorporation into organotin(IV) complexes for antimicrobial activity studies, as investigated by Singh et al. (2016) (Singh et al., 2016).
Biological Activity
Beyond their role in synthesis, these compounds exhibit promising biological activities. Jilloju et al. (2021) synthesized derivatives showing antiviral and antitumoral activity, indicating the potential of these molecules in therapeutic applications (Jilloju et al., 2021). Their study underlines the importance of structural variations on biological properties, paving the way for the design of new drugs.
作用機序
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of biological targets .
Mode of Action
It is known that the 1,2,3-triazole ring is a versatile pharmacophore in medicinal chemistry, and its nitrogen atoms actively contribute to binding to the active site of enzymes . The triazole nitrogen and the dioxyaryl substituted aryl group can form H-bonding and hydrophobic interactions .
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds containing the 1,2,3-triazole moiety are generally considered to be stable and highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the stability and activity of compounds containing the 1,2,3-triazole moiety can be influenced by factors such as temperature, ph, and the presence of other substances .
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-18(2)13-5-3-4-12(10-13)15(21)19-8-6-14(11-19)20-9-7-16-17-20/h3-5,7,9-10,14H,6,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQDKCMRTRQPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)

![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)



![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)

